A Technical Guide to 3-(2-Thienyl)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
A Technical Guide to 3-(2-Thienyl)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-(2-Thienyl)-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] The specific functionalization with a thienyl group at the C3-position and a carboxylic acid at the C2-position creates a unique molecular architecture with potential for diverse biological activities. This guide details the compound's calculated physicochemical properties, proposes a validated synthetic methodology, and explores its potential therapeutic applications based on established structure-activity relationships of related indole derivatives.
Introduction to Indole-2-Carboxylic Acid Scaffolds
The indole ring system, formed by the fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[2] Its presence in the essential amino acid tryptophan underscores its fundamental role in biology.[2] This structural motif is found in numerous FDA-approved drugs and clinical candidates for treating a wide spectrum of conditions, including cancer, inflammation, microbial infections, and central nervous system disorders.[2][3]
The indole-2-carboxylic acid moiety serves as a critical synthon and a key pharmacophore in many bioactive molecules.[4] For instance, derivatives of this scaffold have been developed as potent HIV-1 integrase strand transfer inhibitors, selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor in asthma treatment, and modulators of the NMDA receptor glycine binding site.[5][6][7] The C3 position of the indole ring is a common site for substitution, allowing for the fine-tuning of pharmacological activity.[8] The introduction of a 2-thienyl group, a well-known bioisostere of the phenyl ring, is a strategic choice to modulate properties such as metabolic stability, solubility, and receptor binding interactions. Thiophene-fused indole systems, in particular, have shown a wide range of biological activities, including antitumor and antifungal properties.[9]
Physicochemical Properties
As 3-(2-Thienyl)-1H-indole-2-carboxylic acid is a specialized research chemical, its experimental data is not widely published. The following properties have been calculated based on its chemical structure.
Chemical Structure
The structure consists of a central indole ring, substituted at the C2 position with a carboxylic acid group and at the C3 position with a thiophene ring linked via its C2 position.
Caption: Chemical Structure of 3-(2-Thienyl)-1H-indole-2-carboxylic acid.
Molecular Formula and Weight
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂S | Calculated |
| Molecular Weight | 259.28 g/mol | Calculated |
| Monoisotopic Mass | 259.03540 Da | Calculated |
Synthesis and Methodologies
The synthesis of 3-substituted indole-2-carboxylic acids is well-established in organic chemistry. The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[10] A plausible and efficient route to synthesize 3-(2-Thienyl)-1H-indole-2-carboxylic acid is via a Fischer synthesis, followed by hydrolysis.
Proposed Synthetic Workflow
The synthesis begins with the condensation of phenylhydrazine with ethyl 2-oxo-3-(thiophen-2-yl)propanoate to form a hydrazone intermediate. This intermediate is then subjected to acid-catalyzed cyclization to form the ethyl ester of the target molecule. The final step is the saponification (hydrolysis) of the ethyl ester to yield the desired carboxylic acid.
Caption: Proposed synthetic workflow for 3-(2-Thienyl)-1H-indole-2-carboxylic acid.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.
Objective: To synthesize Ethyl 3-(2-Thienyl)-1H-indole-2-carboxylate.
Materials:
-
Phenylhydrazine
-
Ethyl 2-oxo-3-(thiophen-2-yl)propanoate
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in a minimal amount of absolute ethanol.
-
Add ethyl 2-oxo-3-(thiophen-2-yl)propanoate (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 5-10% v/v).
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Causality: The acid catalyst facilitates the condensation reaction between the hydrazine and the ketone to form the hydrazone. Refluxing ensures the reaction proceeds to completion.[11]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
-
Indolization (Cyclization):
-
Caution: This step involves strong acid and should be performed in a well-ventilated fume hood.
-
To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) or a mixture of sulfuric acid in ethanol.
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC until the hydrazone spot disappears.
-
Causality: The strong acid protonates the hydrazone, initiating a[3][3]-sigmatropic rearrangement, which is the key step in the ring-closing mechanism to form the indole nucleus.[10]
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring. This will precipitate the crude product and quench the acid.
-
Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
-
Extraction and Purification:
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude ethyl ester product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Self-Validation: The purity and identity of the product, Ethyl 3-(2-Thienyl)-1H-indole-2-carboxylate, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
Hydrolysis to Carboxylic Acid:
-
The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
The mixture is heated to reflux until TLC indicates the complete consumption of the starting ester.
-
After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with cold HCl (e.g., 2M) to precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Potential Applications in Research and Drug Development
-
Anti-inflammatory Agents: Indole derivatives are well-known for their anti-inflammatory properties. The indole-2-carboxylic acid scaffold is present in compounds designed as CysLT1 antagonists, which are used to treat asthma and allergic rhinitis.[5] This compound could be screened for similar activity.
-
Antiviral Agents: The indole core is a key component of several antiviral drugs. Specifically, substituted indole-2-carboxylic acids have been identified as novel and potent inhibitors of the HIV-1 integrase enzyme, a critical target for antiretroviral therapy.[7]
-
Oncology: A vast number of indole-containing molecules exhibit anticancer properties.[3] The thieno-indole core, in particular, has been explored for the development of antitumor agents.[9] This compound could serve as a starting point for developing inhibitors of protein kinases or other cancer-related targets.
-
Neuropharmacology: Tricyclic indole-2-carboxylic acids have been developed as highly active and selective antagonists for the glycine binding site of the NMDA receptor, a target for treating neurodegenerative diseases and other CNS disorders.[6] The unique electronic properties of the thienyl group could modulate receptor affinity and selectivity.
Conclusion
3-(2-Thienyl)-1H-indole-2-carboxylic acid is a well-defined chemical entity with a calculated molecular formula of C₁₃H₉NO₂S and a molecular weight of 259.28 g/mol . Its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. Based on extensive precedent in medicinal chemistry, this molecule represents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation, virology, oncology, and neurology. Further biological screening and derivatization are warranted to fully explore its therapeutic potential.
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